molecular formula C10H10N4O B11898876 Guanidine, (8-hydroxy-5-quinolinyl)- CAS No. 61864-91-3

Guanidine, (8-hydroxy-5-quinolinyl)-

Cat. No.: B11898876
CAS No.: 61864-91-3
M. Wt: 202.21 g/mol
InChI Key: UADISHZIVFYADY-UHFFFAOYSA-N
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Description

1-(8-Hydroxyquinolin-5-yl)guanidine is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities The 8-hydroxyquinoline structure consists of a pyridine ring fused to a phenol ring, with a hydroxyl group attached at position 8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Hydroxyquinolin-5-yl)guanidine typically involves the reaction of 8-hydroxyquinoline with guanidine derivatives. One common method is the condensation of 8-hydroxyquinoline with an activated guanidine precursor, followed by deprotection to yield the desired compound . Another approach involves the use of thiourea derivatives as guanidylating agents, which react with 8-hydroxyquinoline under specific conditions .

Industrial Production Methods

Industrial production methods for 1-(8-Hydroxyquinolin-5-yl)guanidine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(8-Hydroxyquinolin-5-yl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 1-(8-Hydroxyquinolin-5-yl)guanidine involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. The compound can also interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8-Hydroxyquinolin-5-yl)guanidine is unique due to its guanidine moiety, which imparts additional biological activities and enhances its ability to interact with biological targets

Properties

CAS No.

61864-91-3

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

2-(8-hydroxyquinolin-5-yl)guanidine

InChI

InChI=1S/C10H10N4O/c11-10(12)14-7-3-4-8(15)9-6(7)2-1-5-13-9/h1-5,15H,(H4,11,12,14)

InChI Key

UADISHZIVFYADY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N=C(N)N

Origin of Product

United States

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